(2S,3S)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol
Description
Properties
CAS No. |
647008-11-5 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(2S,3S)-2-(1,3-benzodioxol-5-ylmethyl)-4-methylpentane-1,3-diol |
InChI |
InChI=1S/C14H20O4/c1-9(2)14(16)11(7-15)5-10-3-4-12-13(6-10)18-8-17-12/h3-4,6,9,11,14-16H,5,7-8H2,1-2H3/t11-,14-/m0/s1 |
InChI Key |
KJDJJEXGTVKKAX-FZMZJTMJSA-N |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](CC1=CC2=C(C=C1)OCO2)CO)O |
Canonical SMILES |
CC(C)C(C(CC1=CC2=C(C=C1)OCO2)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Benzodioxole Derivatives
One effective method for synthesizing this compound involves starting from 2H-1,3-benzodioxole . The synthesis can be initiated by the following steps:
Formation of the Benzodioxole Side Chain :
- The benzodioxole can be alkylated using an appropriate alkyl halide to introduce the desired side chain.
- This reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
-
- The introduction of chirality can be achieved through asymmetric synthesis techniques, such as:
- Enzymatic Resolution : Utilizing enzymes that selectively react with one enantiomer.
- Chiral Catalysts : Employing chiral ligands in transition metal-catalyzed reactions.
- The introduction of chirality can be achieved through asymmetric synthesis techniques, such as:
Hydroxylation of 4-Methylpentane Derivatives
Another significant route involves the hydroxylation of 4-methylpentane derivatives :
-
- Begin with 4-methylpentane-1,3-diol , which can be synthesized through simple alkylation reactions.
-
- This can be accomplished via oxidation methods using reagents such as:
- Potassium permanganate (KMnO4) : A common oxidizing agent that selectively hydroxylates alkenes and alcohols.
- Ozone (O3) : Ozonolysis can also be employed to introduce hydroxyl groups effectively.
- This can be accomplished via oxidation methods using reagents such as:
Coupling Reactions
The final step in synthesizing the target compound often involves coupling reactions:
- Amine Coupling :
- The hydroxylated product can be coupled with an amine derived from the benzodioxole side chain.
- This reaction typically requires activating agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds.
Summary of Synthetic Routes
The following table summarizes the key synthetic routes for preparing (2S,3S)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol:
| Step | Methodology | Key Reagents | Notes |
|---|---|---|---|
| 1 | Alkylation of Benzodioxole | Alkyl Halide, Base | Introduces side chain |
| 2 | Asymmetric Synthesis | Chiral Catalysts/Enzymes | Introduces chirality |
| 3 | Hydroxylation | KMnO4/Ozone | Adds hydroxyl groups |
| 4 | Coupling Reaction | DCC | Forms final compound |
Research Findings
Research indicates that variations in the reaction conditions (temperature, solvent choice, and reaction time) significantly affect yield and enantiomeric purity. Studies have shown that using chiral catalysts can enhance selectivity towards the desired enantiomer, making it a crucial step in the synthesis of chiral compounds like (2S,3S)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol.
Chemical Reactions Analysis
Reactions Involving Hydroxyl Groups
The 1,3-diol system enables diverse transformations:
| Reaction Type | Reagents/Conditions | Expected Product(s) | Stereochemical Impact |
|---|---|---|---|
| Esterification | Acetic anhydride, pyridine | Diacetate ester derivatives | Retention of configuration at C2 and C3 |
| Etherification | Alkyl halides, NaH/THF | Alkyl ethers at 1° and 3° hydroxyl positions | Steric hindrance may favor 1° position |
| Oxidation | Jones reagent (CrO₃/H₂SO₄) | Ketone at C3 (vicinal diol oxidation) | Oxidation likely preserves stereochemistry |
-
The secondary hydroxyl at C3 is more reactive toward oxidation due to its proximity to the branched methyl group .
-
Protection of hydroxyls (e.g., silylation) is feasible for selective functionalization of other sites.
Benzodioxole Ring Reactivity
The 1,3-benzodioxole group exhibits stability under mild conditions but participates in:
| Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro group at C5 or C6 positions | Electron-rich ring directs substituents |
| Oxidative Ring Opening | Ozone (O₃), followed by H₂O₂ | Catechol derivatives | Potential loss of dioxole functionality |
-
The methylenedioxy group’s electron-donating nature enhances ring stability but limits radical-based reactions .
Stereochemical Considerations
The (2S,3S) configuration influences reaction pathways:
-
Chiral Catalysis : Stereocenters may direct asymmetric synthesis (e.g., Sharpless dihydroxylation) if the compound acts as a ligand.
-
Enzymatic Interactions : Stereospecific binding in biological systems (e.g., dehydrogenase recognition) could lead to selective oxidation.
Analytical Characterization
Key techniques for reaction monitoring:
Scientific Research Applications
Pharmacological Research
The compound has shown promise in pharmacological studies, particularly in the development of drugs targeting various diseases. Its structural features allow it to interact with biological targets effectively. For instance, its benzodioxole moiety is known to enhance bioactivity through mechanisms such as enzyme inhibition and receptor modulation.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzodioxole group may contribute to this activity by scavenging free radicals and reducing oxidative stress in biological systems. Studies have demonstrated that derivatives of benzodioxole can protect cells from oxidative damage, suggesting potential applications in neuroprotection and anti-aging therapies.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in inflammation and pain pathways. This inhibition could lead to the development of new anti-inflammatory drugs.
Drug Delivery Systems
Due to its favorable solubility and stability characteristics, (2S,3S)-2-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol is being explored as a potential carrier for drug delivery systems. Its ability to form complexes with various pharmaceutical agents may enhance the bioavailability and efficacy of these drugs.
Case Studies
Mechanism of Action
The mechanism of action of (2S,3S)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Similarities and Differences
The compound shares the 1,3-benzodioxol-5-yl group with several analogs, but variations in functional groups, stereochemistry, and backbone architecture lead to distinct physicochemical and biological properties. Below is a comparative analysis:
Table 1: Comparison of Key Structural Features
Functional Group Analysis
- Diol vs. Ketone/Amine/Ester: The diol groups in the target compound enhance hydrogen-bonding capacity, making it more water-soluble than analogs like 1-(2H-1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one (a ketone/amine derivative) or the ester-containing pyridoindole compound .
- Stereochemical Influence : The (2S,3S) configuration contrasts with the (1R,3S) configuration in the pyridoindole ester, which may alter binding affinity in chiral environments (e.g., enzyme active sites) .
Biological Activity
(2S,3S)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol is a compound with significant potential in pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₈H₂₃O₅
- Molecular Weight : 317.37 g/mol
- IUPAC Name : (2S,3S)-2-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol
The compound exhibits a multifaceted mechanism of action that includes:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Interaction with Receptors : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and activity.
Biological Activities
-
Antioxidant Activity :
- The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.
-
Anti-inflammatory Effects :
- Studies indicate that it can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in vitro.
-
Neuroprotective Effects :
- Research suggests potential neuroprotective effects against neurodegenerative diseases through the inhibition of apoptotic pathways.
Therapeutic Applications
The biological activities of (2S,3S)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol suggest several therapeutic applications:
- Neurodegenerative Disorders : Its neuroprotective properties position it as a candidate for treating conditions like Alzheimer's and Parkinson's disease.
- Cardiovascular Health : The antioxidant and anti-inflammatory effects may benefit cardiovascular health by protecting endothelial function.
Case Study 1: Neuroprotection in Animal Models
A study conducted on mice demonstrated that administration of the compound led to a significant reduction in markers of neuroinflammation and apoptosis following induced oxidative stress. Behavioral assessments indicated improved cognitive function post-treatment.
Case Study 2: Antioxidant Efficacy in Cell Cultures
In vitro experiments using human neuronal cell lines revealed that (2S,3S)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol significantly reduced intracellular reactive oxygen species (ROS) levels compared to untreated controls.
Data Summary Table
Q & A
Basic Question
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods due to potential respiratory irritation from benzodioxol vapors.
- Waste disposal : Neutralize acidic/basic residues before incineration. No GHS hazards are reported, but treat as a potential mutagen based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
